molecular formula C21H22N6O B11233974 2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

Cat. No.: B11233974
M. Wt: 374.4 g/mol
InChI Key: KRJWRGJQFPCEFW-UHFFFAOYSA-N
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Description

2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a substituted phenylhydrazine and an appropriate diketone can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring.

    Substitution Reactions:

    Ethylation and Amination: The final steps involve the ethylation of the amino group and subsequent reaction with ethanolamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino groups, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to dihydro derivatives.

    Substitution: The phenyl and phenylamino groups can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown promise in various assays, indicating potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The pyrazolo[3,4-d]pyrimidine core is particularly interesting for its kinase inhibitory activity, which is crucial in cancer treatment.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Phenylamino Derivatives: Compounds with phenylamino groups often exhibit similar reactivity and can be used as intermediates in the synthesis of more complex molecules.

Uniqueness

What sets 2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(4-anilino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-ethylamino]ethanol

InChI

InChI=1S/C21H22N6O/c1-2-26(13-14-28)21-24-19(23-16-9-5-3-6-10-16)18-15-22-27(20(18)25-21)17-11-7-4-8-12-17/h3-12,15,28H,2,13-14H2,1H3,(H,23,24,25)

InChI Key

KRJWRGJQFPCEFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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